molecular formula C6H2N2O3 B1584572 Furo[3,4-b]pyrazine-5,7-dione CAS No. 4744-50-7

Furo[3,4-b]pyrazine-5,7-dione

Cat. No.: B1584572
CAS No.: 4744-50-7
M. Wt: 150.09 g/mol
InChI Key: AWJWCTOOIBYHON-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

Furo[3,4-b]pyrazine-5,7-dione is a bicyclic heterocyclic compound comprising fused furan and pyrazine rings. The IUPAC name reflects its structural features:

  • Furo[3,4-b]pyrazine denotes a fused system where the furan ring (oxygen-containing five-membered ring) is attached to the pyrazine ring (six-membered ring with two nitrogen atoms at positions 1 and 4) via the 3,4-edge of the furan and the "b" edge of the pyrazine (Figure 1).
  • The -5,7-dione suffix indicates two ketone groups at positions 5 and 7 of the fused ring system.

The canonical SMILES representation, C1=CN=C2C(=N1)C(=O)OC2=O, confirms the connectivity: a pyrazine ring fused to a furan moiety with two carbonyl groups. The InChIKey (AWJWCTOOIBYHON-UHFFFAOYSA-N) uniquely encodes this structure for database searches.

Structural Features:

  • Furan ring : Positions 3 and 4 are fused to the pyrazine.
  • Pyrazine ring : Nitrogen atoms at positions 1 and 4.
  • Diones : Carbonyl groups at positions 5 and 7.

Alternative Nomenclatural Systems and Registry Identifiers

This compound is recognized under multiple naming conventions and registry systems:

Nomenclatural System Identifier Source
CAS Registry 4744-50-7
EINECS 225-260-4
DSSTox Substance ID DTXSID20197143
Common Names 2,3-Pyrazinedicarboxylic anhydride

Molecular formula : C₆H₂N₂O₃.
Molecular weight : 150.09 g/mol.

The compound is also referred to as pyrazine-2,3-dicarboxylic anhydride , emphasizing its derivation from pyrazine-2,3-dicarboxylic acid via dehydration.

Isomeric Relationships to Furopyrazine Derivatives

This compound exhibits structural and positional isomerism with related furopyrazines:

Table 1: Isomeric and Derivative Relationships

Compound CAS Number Structural Difference
Furo[2,3-b]pyrazine 22988003 Furan fused at pyrazine positions 2,3
3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione 90196-41-1 Pyridine ring replaces pyrazine
2,3-Dimethylthis compound 90196-41-1 Methyl groups at pyrazine positions 2,3
  • Positional Isomerism : Furo[2,3-b]pyrazine differs in fusion sites (positions 2,3 vs. 3,4), altering ring strain and electronic properties.
  • Functional Group Isomerism : Replacement of pyrazine nitrogens with carbon (e.g., pyridine derivatives) modifies aromaticity and reactivity.

These isomers highlight the compound’s role as a scaffold for synthesizing structurally diverse heterocycles.

Figure 1 : Structural comparison of furopyrazine isomers.

  • A . This compound.
  • B . Furo[2,3-b]pyrazine.

Properties

IUPAC Name

furo[3,4-b]pyrazine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N2O3/c9-5-3-4(6(10)11-5)8-2-1-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJWCTOOIBYHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197143
Record name Furo(3,4-b)pyrazine-5,7-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4744-50-7
Record name Furo[3,4-b]pyrazine-5,7-dione
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Furo(3,4-b)pyrazine-5,7-dione
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Record name Furo(3,4-b)pyrazine-5,7-dione
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Record name Furo[3,4-b]pyrazine-5,7-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclization of Pyrazine-2,3-dicarboxylic Acid

  • Method : The most common and classical synthetic approach involves the intramolecular cyclization of pyrazine-2,3-dicarboxylic acid under dehydrating conditions to form the anhydride ring system.
  • Reagents : Dehydrating agents such as acetic anhydride or phosphorus oxychloride are typically employed to facilitate the cyclization.
  • Conditions : The reaction is generally performed under reflux, at temperatures ranging from 80°C to 100°C, in an inert atmosphere to prevent side reactions.
  • Outcome : This method yields furo[3,4-b]pyrazine-5,7-dione with good purity and yield, forming the fused heterocyclic anhydride structure.

Alternative Cyclization via Heterocyclic Precursor Assembly

  • Starting Materials : o-Phenylenediamine and glyoxal can be used as precursors.
  • Process : Initial formation of a pyrazine ring by condensation, followed by oxidation and dehydration steps, leads to the target compound.
  • Significance : This approach allows for structural modifications and incorporation of substituents at earlier stages.

Industrial and Scalable Synthesis

  • Continuous Flow Reactors : For industrial-scale production, continuous flow reactors are employed to optimize reaction parameters such as temperature, residence time, and reagent stoichiometry.
  • Purification : Advanced purification techniques, including crystallization and chromatographic methods, are used to achieve high purity.
  • Automation : Automated systems improve reproducibility and scalability, ensuring consistent product quality.

Reaction Parameters and Optimization

Parameter Typical Range/Value Notes
Reaction Temperature 80–100°C Optimal for cyclization and dehydration
Dehydrating Agent Acetic anhydride, POCl3 Choice affects yield and purity
Atmosphere Inert (N2 or Ar) Prevents oxidation and side reactions
Reaction Time 4–6 hours Depends on scale and method
Solvent Often neat or acetic anhydride solvent Solvent-free conditions sometimes used

Characterization of the Product

  • Infrared Spectroscopy (IR) : Confirms characteristic carbonyl stretches (C=O) in the range of 1750–1850 cm⁻¹, indicative of anhydride formation.
  • Nuclear Magnetic Resonance (NMR) : Both ¹H and ¹³C NMR spectra identify aromatic protons and carbons, confirming the fused heterocyclic framework.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) shows decomposition near 210°C, consistent with literature melting/decomposition points.
  • X-ray Crystallography : Resolves precise bond lengths and angles, confirming the fused furan-pyrazine structure.

Research Findings on Preparation and Reaction Mechanisms

  • Cyclization Pathways : Studies indicate competing 5-exo (kinetic) vs. 6-endo (thermodynamic) cyclization pathways in related derivatives, influenced by reaction conditions such as temperature and reagent addition rate.
  • In Situ Generation : Multi-component one-pot reactions utilize Fischer carbene complexes and o-alkynylheteroaryl carbonyl derivatives to generate transient furo[3,4-b]pyrazine intermediates, which can be trapped by dienophiles like maleimides to form complex derivatives.
  • Computational Studies : Density Functional Theory (DFT) calculations provide insights into tautomerization and cyclization energetics, helping to rationalize observed selectivity and reaction outcomes.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield & Notes
Cyclization of Pyrazine-2,3-dicarboxylic acid Pyrazine-2,3-dicarboxylic acid Acetic anhydride, POCl3 Reflux, 80–100°C, inert atmosphere High yield; classical method
Heterocyclic Precursor Assembly o-Phenylenediamine, glyoxal Oxidizing and dehydrating agents Multi-step, controlled temperature Allows precursor modification
One-pot Multi-component Coupling Fischer carbene complexes, o-alkynylheteroaryl carbonyls Dienophiles (maleimides) 105°C, dioxane/water solvent Yields >70%; avoids isolation of intermediates

Chemical Reactions Analysis

Types of Reactions

Furo[3,4-b]pyrazine-5,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazine-2,3-dicarboxylic acid.

    Reduction: Reduction reactions can convert the anhydride to its corresponding diol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyrazine-2,3-dicarboxylic acid.

    Reduction: Pyrazine-2,3-diol.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Research Applications

Furo[3,4-b]pyrazine-5,7-dione serves as a versatile building block in organic synthesis. It is utilized to create more complex heterocyclic compounds through various reactions:

  • Synthesis of Derivatives : The compound can be converted into derivatives that exhibit diverse biological activities. For instance, it has been used as a precursor for synthesizing novel anticancer agents by modifying its functional groups to enhance efficacy against specific cancer cell lines.
  • Chemical Reactions : The compound participates in oxidation and reduction reactions. For example:
    • Oxidation : Converts to pyrazine-2,3-dicarboxylic acid using agents like potassium permanganate.
    • Reduction : Can be reduced to form pyrazine-2,3-diol using lithium aluminum hydride.

This compound has garnered attention due to its potential biological activities , making it a candidate for pharmaceutical research:

  • Anticancer Properties : Studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of specific kinases that are crucial for cancer progression .
  • Antimicrobial Effects : Research indicates significant antibacterial activity against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its role as a pharmaceutical intermediate :

  • Drug Development : It is being explored as a scaffold for designing drugs targeting specific diseases. Its ability to inhibit protein kinases positions it as a valuable lead compound in therapeutic development aimed at conditions like cancer and infectious diseases .
  • Targeted Delivery Systems : The compound can be utilized to link amine-bearing pharmacophores to metal complexes (e.g., Rhenium or Technetium-99m), enhancing targeted imaging and therapeutic applications in oncology and neurology.

Industrial Applications

Beyond research and medicine, this compound finds utility in the production of specialty chemicals :

  • Chemical Manufacturing : It is used in creating materials with unique properties due to its distinct chemical structure. This includes applications in coatings and pigments where its stability and reactivity can be advantageous.

Case Studies

Several studies highlight the applications of this compound:

  • Anticancer Activity Study : A derivative synthesized from this compound demonstrated significant cytotoxicity against multiple cancer cell lines. The study linked this effect to the inhibition of critical signaling pathways involved in tumor growth.
  • Antimicrobial Study : Another research effort reported that derivatives exhibited potent antibacterial activity against Gram-positive bacteria. This finding supports the potential development of new antimicrobial therapies based on this compound.

Mechanism of Action

The mechanism of action of furo[3,4-b]pyrazine-5,7-dione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins, leading to alterations in cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity in Nitrogen Cyclization Reactions

FPD’s reactivity is compared to other diones, such as isobenzofuran-1,3-dione (phthalic anhydride analogs) and 1H-pyrrolo[3,4-c]pyridine-1,3-dione , under hydrazine treatment:

Compound Reaction Conditions Product (Yield) Pathway Reference
FPD Ethanol, 0°C or RT N-aminophthalimide (81–94%) 5-exo cyclization
FPD Reflux, neat hydrazine Phthalazine-1,4-dione (83–91%) 6-endo cyclization
Isobenzofuran-1,3-dione Ethanol, RT N-aminophthalimide (similar yields) 5-exo cyclization

Key Observations :

  • FPD and isobenzofuran-1,3-dione both undergo 5-exo cyclization at low temperatures but diverge in 6-endo product formation under reflux. The fused pyrazine ring in FPD may influence tautomerization equilibria and thermodynamic stability .
  • Kinetically vs. Thermodynamically Controlled Pathways : FPD’s 5-exo products dominate under kinetic control, while 6-endo phthalazine diones form under thermodynamic conditions (e.g., acetic acid-mediated conversion yields up to 99% phthalazine diones) .

Structural and Functional Analogues

a) 5,6-Dimethylpyrazine-2,3-dione
  • Structure : Pyrazine backbone with methyl substituents at positions 5 and 4.
  • Crystallographic data (R factor = 0.049) confirm planar geometry .
b) Oxadiazolo[3,4-b]pyrazine Derivatives
  • Example : [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine derivatives act as mitochondrial uncouplers (e.g., BAM15), highlighting bioactivity absent in FPD .
  • Key Difference: Replacement of the furan oxygen with an amino group enables protonophoric activity, unlike FPD’s anhydride functionality.
c) Pyrazine-2,3-dicarboxylic Acid
  • Relation to FPD : The hydrated precursor of FPD.
  • Applications : Used in coordination chemistry; its anhydride (FPD) is more reactive in nucleophilic acylations .

Biological Activity

Furo[3,4-b]pyrazine-5,7-dione is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H2N2O3C_6H_2N_2O_3 and features both furan and pyrazine rings. Its unique structural characteristics contribute to its reactivity and interactions with various biological targets. The compound is also known as 2,3-pyrazinedicarboxylic anhydride and is utilized in synthesizing various derivatives with pharmacological significance.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits antimicrobial and anticancer activities. It has been shown to interact with multiple molecular targets, including enzymes and proteins involved in critical cellular processes. For instance, it may inhibit protein kinases that are essential for cell signaling pathways, which can lead to altered cellular functions.

Pharmacological Applications

The compound has been studied for its potential in various pharmacological applications:

  • Anti-inflammatory
  • Cardiotonic
  • Vasorelaxant
  • Anticonvulsant
  • Antihypertensive
  • Antibacterial

These properties make it a candidate for further investigation in drug development and therapeutic interventions .

The mechanism of action of this compound involves its ability to inhibit specific enzymes and proteins. This inhibition can disrupt normal cellular signaling pathways, potentially leading to therapeutic effects against diseases such as cancer or bacterial infections. The exact molecular targets depend on the context of its application and require further elucidation through detailed studies.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other compounds. The following table summarizes some comparable compounds along with their unique properties:

Compound NameStructural FeaturesUnique Properties
Pyrazine-2,3-dicarboxylic acidContains a pyrazine ringDirect oxidation product
Furan-2,3-dioneContains a furan ringDifferent heterocyclic structure
1H-Pyrazolo[3,4-b]quinolineContains both pyrazole and quinolineExhibits distinct biological activity
1H-Pyrazolo[4,3-e]pyridineIncorporates a pyridine ringVariability in reactivity

This compound's unique combination of both furan and pyrazine rings distinguishes it from these similar compounds, contributing to its specific reactivity patterns and biological activities .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that this compound derivatives showed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cancer progression.
  • Antimicrobial Effects : Another study reported that the compound exhibited notable antibacterial activity against Gram-positive bacteria. The results suggested potential applications in developing new antimicrobial agents.

Q & A

Q. What are the established synthetic routes for Furo[3,4-b]pyrazine-5,7-dione, and what are their key parameters?

this compound is synthesized via two primary routes:

  • Oxidative Cyclization : Pyrazine derivatives (e.g., pyrazinedicarboxylic acid) are dehydrated using acetic anhydride under reflux. This method yields the anhydride form with a reported decomposition temperature of 210–224°C .
  • Heterocyclic Precursor Assembly : Starting from o-phenylenediamine and glyoxal, cyclization forms a pyrazine ring, followed by oxidation and dehydration steps . Critical Parameters : Reaction temperature (optimal 80–100°C), stoichiometry of acetic anhydride, and inert atmosphere to prevent side reactions.

Q. How is this compound characterized structurally and functionally?

  • Spectroscopic Techniques : IR spectroscopy confirms carbonyl stretches (C=O at ~1750–1850 cm⁻¹), while NMR (¹³C and ¹H) identifies aromatic protons and anhydride connectivity .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) reveals decomposition events near 210°C, with discrepancies attributed to sample purity or polymorphic forms .
  • X-ray Crystallography : Resolves bond lengths and angles, critical for confirming the fused furan-pyrazine system .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a versatile intermediate:

  • Heterocyclic Synthesis : Precursor for quinoxalines and phenazines via Vilsmeier amidination or cycloaddition reactions .
  • Pharmaceutical Intermediates : Used in synthesizing pyrazinamide analogs and cannabinoid receptor antagonists (e.g., AstraZeneca’s CB1-selective derivatives with IC₅₀ < 1 μM) .

Advanced Research Questions

Q. How do thermodynamic and kinetic factors influence cyclization pathways in this compound derivatives?

Studies demonstrate competing 5-exo (kinetic) vs. 6-endo (thermodynamic) cyclization pathways. For example:

  • 5-exo Cyclization : Favored under rapid hydrazine addition at low temperatures, yielding N-aminophthalimides.
  • 6-endo Cyclization : Dominates under reflux conditions, forming phthalazine-1,4-diones. Control experiments using hydrazine hydrate and acetic acid-mediated tautomerization validate pathway selectivity .

Q. What methodologies enable the in situ generation and trapping of Furo[3,4-b]pyrazine intermediates in multi-component reactions?

A one-pot three-component coupling strategy utilizes:

  • Fischer Carbene Complexes : React with o-alkynylheteroaryl carbonyl derivatives to generate transient furo[3,4-b]pyrazine intermediates.
  • Diels–Alder Trapping : Dienophiles (e.g., maleimides) capture intermediates, forming quinoxaline and phenazine derivatives. This approach avoids isolating unstable intermediates and achieves yields >70% under optimized conditions (105°C, dioxane/water solvent) .

Q. How can computational modeling resolve contradictory data on the tautomerization of N-aminophthalimides derived from this compound?

Density Functional Theory (DFT) calculations:

  • Energy Profiling : Compare stability of N-aminophthalimide vs. diazinone tautomers, identifying acetic acid as a catalyst lowering the activation barrier by 15–20 kcal/mol .
  • Kinetic Isotope Effects (KIE) : Validate proposed mechanisms using deuterated solvents to distinguish proton-transfer steps.

Q. What strategies address discrepancies in reported melting points (210°C vs. 223–224°C) for this compound?

Discrepancies arise from:

  • Polymorphism : Recrystallization solvents (e.g., acetic acid vs. DMSO) may stabilize different crystal forms.
  • Decomposition Kinetics : Thermogravimetric Analysis (TGA) shows partial decomposition at 210°C, masking the true melting point. Standardized protocols (e.g., sealed capillary tubes under nitrogen) improve reproducibility .

Methodological Challenges and Solutions

Q. How can researchers optimize yields in multi-step syntheses involving this compound?

  • Stepwise Monitoring : Use LC-MS to identify intermediates and side products.
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 2h) and improves yields by 10–15% in cyclization steps .
  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to prevent unwanted nucleophilic attacks during derivatization .

Q. What analytical techniques are critical for distinguishing this compound from its structural analogs?

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₆H₂N₂O₃, [M+H]⁺ = 151.01).
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in fused-ring systems.
  • X-ray Photoelectron Spectroscopy (XPS) : Differentiates electron-deficient pyrazine rings from furan moieties .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Furo[3,4-b]pyrazine-5,7-dione
Reactant of Route 2
Furo[3,4-b]pyrazine-5,7-dione

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